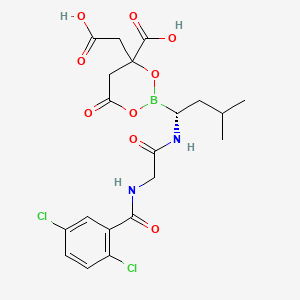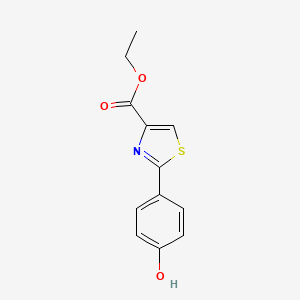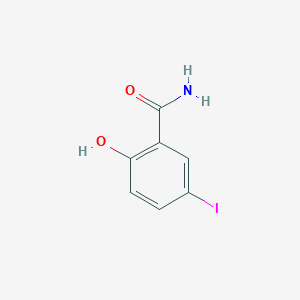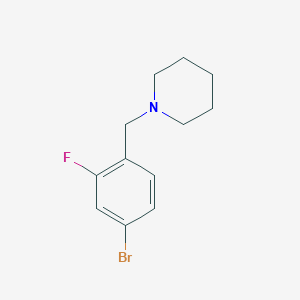![molecular formula C17H16O5 B1149411 1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE CAS No. 130483-43-1](/img/new.no-structure.jpg)
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE is an organic compound with the molecular formula C12H16O6 It is known for its unique structure, which includes both hydroxy and methoxymethoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-methoxybenzaldehyde and phenylacetone.
Reaction Conditions: The key reaction involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with phenylacetone in the presence of a base such as sodium hydroxide. This reaction is typically carried out in a solvent like ethanol under reflux conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxymethoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE involves its interaction with molecular targets and pathways in biological systems. The hydroxy and methoxymethoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Phenylacetone: Another precursor used in the synthesis.
1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone: A structurally similar compound with different functional groups.
Uniqueness
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE is unique due to its specific combination of hydroxy and methoxymethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
130483-43-1 |
|---|---|
分子式 |
C17H16O5 |
分子量 |
300.31 |
同義語 |
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)

![[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149346.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)
